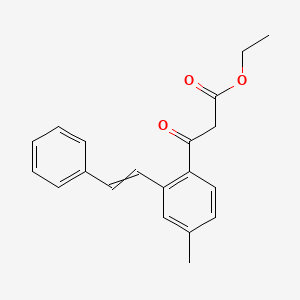
Ferrummat
Übersicht
Beschreibung
It is particularly beneficial for patients who have an intolerance to oral iron or have had an unsatisfactory response to oral iron . Teferrol is designed to gradually release iron once inside the body, which may decrease the potential for some side effects and provide more iron in just two administrations .
Wissenschaftliche Forschungsanwendungen
Teferrol has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used to rapidly replenish iron stores and correct anemia in patients with various conditions, including chronic heart failure, chronic kidney disease, inflammatory bowel disease, and perioperative anemia . Teferrol has been studied in over 40 clinical trials with more than 8800 patients treated worldwide, demonstrating its efficacy and safety . It is also used in research to understand the pharmacological properties and therapeutic potential of intravenous iron replacement products .
Wirkmechanismus
Target of Action
Ferrummate, also known as Injectafer, Ferripel 3, or Amylofer, primarily targets the body’s iron metabolism. It is used to treat iron-deficiency anemia, a condition where the body lacks enough iron to produce hemoglobin . Hemoglobin is a protein in red blood cells that carries oxygen throughout the body .
Mode of Action
Ferrummate works by replacing iron found in hemoglobin, myoglobin, and enzymes, allowing the transportation of oxygen via hemoglobin . Iron deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia . By supplementing iron, Ferrummate helps to increase the production of hemoglobin and red blood cells, thereby improving the oxygen-carrying capacity of the blood .
Biochemical Pathways
Ferrummate affects the iron metabolism pathway in the body. Iron is a central component in many metabolic pathways, such as oxygen transport, energy production, and erythropoiesis . Ferrummate supplementation helps to restore the balance of iron in the body, ensuring these pathways function optimally .
Pharmacokinetics
The pharmacokinetics of Ferrummate involves its absorption, distribution, metabolism, and excretion (ADME). Iron from Ferrummate is absorbed in the duodenum and upper jejunum . In persons with normal serum iron stores, about 10% of an oral dose is absorbed, which increases to 20% to 30% in persons with inadequate iron stores . The absorbed iron is then distributed throughout the body, where it is used in the production of hemoglobin and stored in the liver .
Result of Action
The primary result of Ferrummate’s action is the correction of iron-deficiency anemia. By increasing the body’s iron levels, Ferrummate helps to increase the production of hemoglobin and red blood cells . This leads to improved oxygen-carrying capacity of the blood, alleviating the symptoms of anemia such as fatigue and weakness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ferrummate. For instance, the absorption of iron from Ferrummate can be affected by dietary factors . Certain foods and drinks, such as tea and coffee, can inhibit iron absorption, while others, such as meat and vitamin C-rich foods, can enhance iron absorption . Therefore, the dietary habits of the individual can influence the effectiveness of Ferrummate in treating iron-deficiency anemia .
Biochemische Analyse
Biochemical Properties
Injectafer plays a crucial role in biochemical reactions by replenishing iron stores in the body. Iron is a vital component of hemoglobin, myoglobin, and various enzymes involved in cellular respiration and energy production. Injectafer interacts with transferrin, a protein that transports iron in the blood, and ferritin, a protein that stores iron in cells. The iron from Injectafer is released in a controlled manner, ensuring a steady supply for erythropoiesis (red blood cell production) and other metabolic processes .
Cellular Effects
Injectafer influences various cellular processes by providing the necessary iron for cellular functions. Iron is essential for DNA synthesis, oxygen transport, and electron transport in mitochondria. Injectafer affects cell signaling pathways, gene expression, and cellular metabolism by ensuring adequate iron availability. For instance, it supports the function of cytochrome enzymes involved in the electron transport chain, thereby enhancing cellular respiration and energy production .
Molecular Mechanism
The molecular mechanism of Injectafer involves the release of iron from the ferric carboxymaltose complex. This iron is then taken up by transferrin and transported to various tissues. In cells, iron is utilized for the synthesis of hemoglobin and myoglobin, and it acts as a cofactor for numerous enzymes. Injectafer also influences gene expression by regulating the activity of iron-responsive elements (IREs) and iron-regulatory proteins (IRPs), which control the translation of mRNAs involved in iron metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Injectafer have been observed over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that Injectafer maintains its stability and efficacy over extended periods. The iron released from Injectafer remains bioavailable for several weeks, supporting sustained erythropoiesis and cellular metabolism. Long-term studies have also indicated that Injectafer does not cause significant degradation or adverse effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of Injectafer vary with different dosages. At therapeutic doses, Injectafer effectively replenishes iron stores and supports normal physiological functions. At high doses, it can lead to iron overload and associated toxic effects, such as oxidative stress and tissue damage. Studies have identified threshold doses beyond which adverse effects become significant, emphasizing the importance of adhering to recommended dosage guidelines .
Metabolic Pathways
Injectafer is involved in several metabolic pathways related to iron metabolism. Upon administration, ferric carboxymaltose is taken up by reticuloendothelial macrophages in the spleen and liver, where it is metabolized to release iron. This iron is then exported into the circulation by ferroportin and loaded onto transferrin for transport to various tissues. Injectafer also influences metabolic flux by ensuring a steady supply of iron for critical metabolic processes, such as erythropoiesis and cellular respiration .
Transport and Distribution
Injectafer is transported and distributed within cells and tissues through interactions with transferrin and ferritin. After intravenous administration, Injectafer is rapidly taken up by reticuloendothelial macrophages, where it is metabolized to release iron. This iron is then bound to transferrin and transported to various tissues, including the bone marrow, liver, and muscles. The distribution of iron from Injectafer ensures its availability for hemoglobin synthesis and other metabolic functions .
Subcellular Localization
The subcellular localization of Injectafer-derived iron is primarily within the mitochondria, where it supports cellular respiration and energy production. Iron is also localized in the cytoplasm, where it is stored in ferritin complexes. The targeting of iron to specific cellular compartments is facilitated by iron-responsive elements and iron-regulatory proteins, which ensure its proper utilization and storage. Post-translational modifications of proteins involved in iron metabolism also play a role in directing iron to specific organelles .
Vorbereitungsmethoden
Teferrol is synthesized through a complex process involving the formation of a colloidal solution of nanoparticles. These nanoparticles consist of a polynuclear iron (III)-(oxyhydr)oxide core stabilized by carboxymaltose . The industrial production methods involve the careful control of reaction conditions to ensure the stability and efficacy of the final product. The preparation and administration of Teferrol require specific dosages and conditions to ensure its effectiveness and safety .
Analyse Chemischer Reaktionen
Teferrol undergoes several chemical reactions, primarily involving the release of iron from the carboxymaltose complex. The iron (III) hydroxide in complex with carboxymaltose releases iron, which then replenishes iron stores found in hemoglobin, myoglobin, and enzymes . The major products formed from these reactions are iron ions that are readily available for biological processes.
Vergleich Mit ähnlichen Verbindungen
Teferrol is unique compared to other iron replacement products due to its dextran-free formulation, which lowers the risk of allergic reactions . Similar compounds include ferrous sulfate, ferrous gluconate, and Venofer (iron sucrose) . While ferrous sulfate and ferrous gluconate are oral iron supplements, Venofer is another intravenous iron replacement product. Teferrol stands out due to its ability to provide a high dose of iron in just two administrations, making it more convenient for patients .
Eigenschaften
IUPAC Name |
iron(3+);(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;trihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.Fe.3H2O/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12;;;;/h1,4-12,14-21H,2-3H2;;3*1H2/q;+3;;;/p-3/t4-,5+,6+,7+,8+,9+,10-,11+,12-;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMVWNYIYVZXIQ-MPAYLTKRSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O.[OH-].[OH-].[OH-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O.[OH-].[OH-].[OH-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25FeO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53858-86-9 | |
| Record name | Iron polymaltose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053858869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron polymaltose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15763 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IRON POLYMALTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM5219H89V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate](/img/structure/B1449054.png)
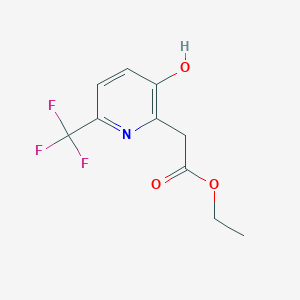
![[6-(Difluoromethoxy)pyridin-2-yl]methanamine](/img/structure/B1449057.png)



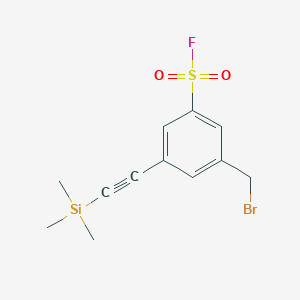

![5-Bromo-3-iodo-imidazo[1,2-a]pyridine](/img/structure/B1449065.png)
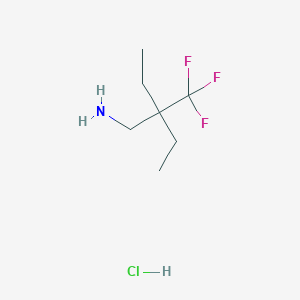
![2-Pyridin-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1449070.png)
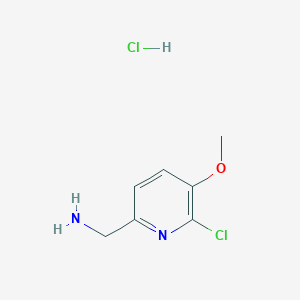
![Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride](/img/structure/B1449074.png)
